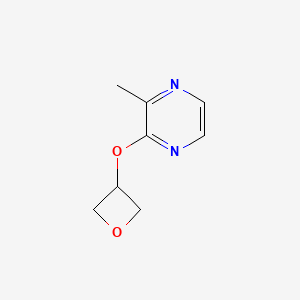

2-Methyl-3-(oxetan-3-yloxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-(oxetan-3-yloxy)pyrazine is a heterocyclic compound with a pyrazine ring and an oxetane group. It has been found to have various applications in scientific research, particularly in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and structural analysis of highly substituted pyrazole ligands, which could include derivatives similar to 2-Methyl-3-(oxetan-3-yloxy)pyrazine, and their complexes with platinum(II) and palladium(II) ions highlight the potential applications in coordination chemistry and material science. These complexes have been characterized using various analytical techniques, demonstrating the utility of such compounds in understanding metal-ligand interactions and the design of new materials with specific properties (Budzisz, Małecka, & Nawrot, 2004).

Biological Activity

Compounds related to this compound, such as various alkaloids isolated from mangrove-derived Actinomycete, show promising biological activities. These include potential antiviral properties against influenza A virus subtype H1N1, suggesting the role of such compounds in the development of new antiviral drugs (Wang et al., 2014).

Green Chemistry

The solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines highlights the importance of green chemistry approaches in synthesizing pyrazine derivatives. Such methodologies reduce the environmental impact and offer sustainable alternatives for chemical synthesis, potentially including compounds like this compound (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Catalysis and Spirocycles

The synthesis of oxetane/azetidine containing spirocycles via 1,3-dipolar cycloaddition reaction demonstrates the utility of such compounds in catalysis and the formation of complex molecular structures. This research could be extended to compounds like this compound, offering insights into new synthetic pathways and the development of novel catalysts (Jones, Proud, & Sridharan, 2016).

Corrosion Inhibition

The theoretical evaluation of corrosion inhibition performance of pyrazine derivatives, including 2-methylpyrazine, suggests the potential application of this compound in corrosion inhibition. Understanding the adsorption properties and reactivity parameters of such compounds can lead to the development of new materials for protecting metals against corrosion (Obot & Gasem, 2014).

Mecanismo De Acción

Target of Action

Oxetane-containing compounds have been employed to improve drugs’ physiochemical properties .

Mode of Action

Oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Pharmacokinetics

Oxetane is more metabolically stable and lipophilicity neutral .

Propiedades

IUPAC Name |

2-methyl-3-(oxetan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-8(10-3-2-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJQLLSBZHKDOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)